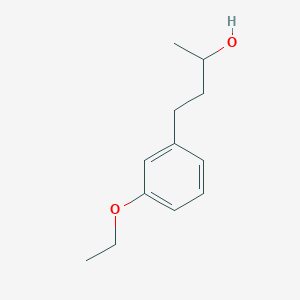
4-(3-Ethoxyphenyl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Ethoxyphenyl)butan-2-ol is an organic compound characterized by its phenyl ring substituted with an ethoxy group and a butan-2-ol moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-ethoxybenzaldehyde and ethyl magnesium bromide.
Reaction Steps: The Grignard reagent is prepared by reacting ethyl magnesium bromide with magnesium turnings in anhydrous ether. This Grignard reagent is then added to 3-ethoxybenzaldehyde to form a tertiary alcohol intermediate.
Purification: The intermediate is purified through distillation or recrystallization to obtain the final product, this compound.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis process, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce costs.
Types of Reactions:
Oxidation: Oxidation of this compound can produce corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, potassium permanganate, or Dess-Martin periodinane.
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-(3-ethoxyphenyl)butanone, 4-(3-ethoxyphenyl)butanoic acid.
Reduction: 4-(3-ethoxyphenyl)butan-1-ol, 4-(3-ethoxyphenyl)butylamine.
Substitution: 4-(3-bromoethoxyphenyl)butan-2-ol, 4-(3-chloroethoxyphenyl)butan-2-ol.
Applications De Recherche Scientifique
4-(3-Ethoxyphenyl)butan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Employed in the production of fragrances, flavors, and pharmaceuticals.
Mécanisme D'action
The mechanism by which 4-(3-ethoxyphenyl)butan-2-ol exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparaison Avec Des Composés Similaires
4-(3-Ethoxyphenyl)butan-2-ol is compared with similar compounds to highlight its uniqueness:
Similar Compounds: 4-(3-methoxyphenyl)butan-2-ol, 4-(3-hydroxyphenyl)butan-2-ol, 4-(3-ethoxyphenyl)butan-1-ol.
Uniqueness: The presence of the ethoxy group at the 3-position of the phenyl ring distinguishes it from other compounds, potentially affecting its chemical reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H18O2 |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
4-(3-ethoxyphenyl)butan-2-ol |
InChI |
InChI=1S/C12H18O2/c1-3-14-12-6-4-5-11(9-12)8-7-10(2)13/h4-6,9-10,13H,3,7-8H2,1-2H3 |
Clé InChI |
FRDUKZDSTPIZHE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)CCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















